



Application Notes & Protocols: NMR Spectroscopy for D-Glucose-13C,d2 Detection

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Compound of Interest		
Compound Name:	D-Glucose-13C,d2	
Cat. No.:	B583779	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and studying metabolic pathways. The use of stable isotope-labeled molecules, such as D-Glucose-¹³C,d₂, significantly enhances the specificity and sensitivity of NMR experiments. By strategically incorporating ¹³C and deuterium (²H or D) labels into glucose, researchers can trace its metabolic fate, quantify pathway fluxes, and investigate drug-target interactions with high precision.[1][2] D-Glucose-¹³C,d₂ is particularly valuable in metabolic research and drug development for its ability to simplify complex spectra and provide unambiguous tracking of the glucose backbone.[3][4]

This document provides detailed application notes and experimental protocols for the detection and analysis of D-Glucose-¹³C,d₂ using a suite of modern NMR techniques. For the purpose of these notes, we will assume a commonly used labeling pattern: uniformly ¹³C-labeled glucose that is also deuterated at specific positions (e.g., C1 and C2). The principles and protocols described are broadly applicable to other labeling patterns.

Key NMR Techniques for Labeled Glucose Analysis

The analysis of D-Glucose-¹³C,d₂ relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

• 1D ¹³C NMR: This is the most direct method to observe the ¹³C-labeled carbon atoms. In a proton-decoupled ¹³C spectrum, each unique carbon in the glucose molecule will produce a



single sharp peak, providing information about its chemical environment.[5]

- DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups.[6][7]
 - DEPT-90: Only CH (methine) carbons will show a positive signal.
 - DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ (methylene)
 carbons will show negative (inverted) signals. Quaternary carbons and deuterated carbons
 (CD) are not observed.[8]
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons, providing a map of ¹H-¹³C one-bond connections.[9][10] For D-Glucose-¹³C,d₂, carbon atoms bonded to deuterium instead of hydrogen will be absent from the HSQC spectrum, confirming the positions of deuteration. [11]
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[9][10] It is crucial for assigning quaternary carbons and piecing together the carbon skeleton, especially for confirming connectivity around deuterated sites that are "dark" in HSQC spectra.[12]

Quantitative Data: Chemical Shifts

When dissolved in D_2O , glucose exists as an equilibrium mixture of α - and β -pyranose anomers, with minor contributions from furanose forms.[13] The ^{13}C chemical shifts are sensitive to this anomeric configuration. The following table summarizes typical ^{13}C chemical shifts for D-glucose in D_2O . The presence of deuterium is expected to have a minimal effect on the ^{13}C chemical shifts of adjacent carbons.

Table 1: Typical ¹3C Chemical Shifts (ppm) for D-Glucose Anomers in D2O



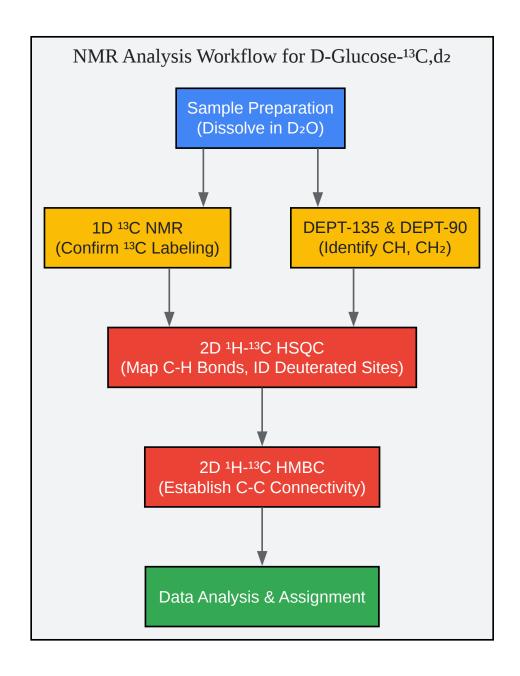
Carbon Position	α-pyranose	β-pyranose
C1	93.6	97.4
C2	73.0	75.6
C3	74.2	77.2
C4	71.1	71.1
C5	72.9	77.4
C6	62.1	62.3

Data sourced from publicly available databases and literature.[14][15]

Experimental Workflows & Pathways

The general workflow for analyzing isotopically labeled glucose involves sample preparation followed by a series of NMR experiments to build a complete picture of the molecule's structure and labeling pattern.



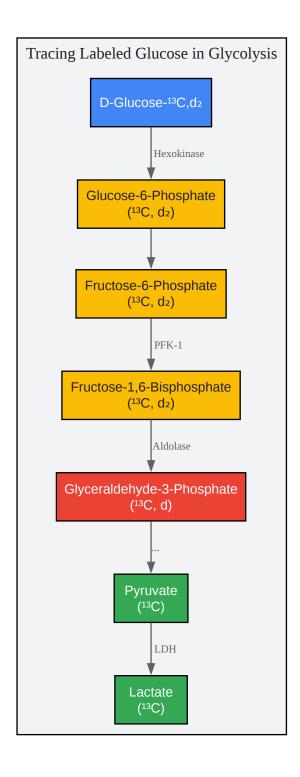


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Caption: General experimental workflow for NMR analysis.



Isotopically labeled glucose is a critical tracer for mapping metabolic pathways. The ¹³C and deuterium labels can be followed as glucose is metabolized through pathways like glycolysis.





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Caption: Simplified glycolysis pathway showing label tracing.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the user.

Sample Preparation

- Weigh Sample: Accurately weigh 5-10 mg of D-Glucose-¹³C,d₂.
- Dissolve: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenize: Vortex the tube gently to ensure a homogeneous solution.

Protocol for 1D ¹³C {¹H} NMR

This experiment provides a survey of all carbon environments.

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
- Key Parameters:
 - Spectral Width (SW): ~200-250 ppm (centered around 100 ppm).
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.
 - Number of Scans (NS): 128 to 1024, depending on sample concentration.
 - Temperature: 298 K (25 °C).



Protocol for DEPT-135

This experiment distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.

- Pulse Program: Standard DEPT-135 pulse sequence.
- Key Parameters:
 - Set ¹³C and ¹H spectral widths and offsets based on the 1D spectra.
 - Final Pulse Angle: 135 degrees.
 - Relaxation Delay (D1): 2 seconds.
 - Number of Scans (NS): 256 to 2048.
 - Note: To obtain a complete assignment, a DEPT-90 (showing only CH) and a standard ¹³C spectrum (showing all carbons) should also be acquired.[8]

Protocol for 2D ¹H-¹³C HSQC

This experiment identifies all carbons with attached protons.

- Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This allows CH₂ groups to be phased opposite to CH/CH₃ groups.
- Key Parameters:
 - Spectral Width (F2 ¹H): ~6-8 ppm (centered around 4.0 ppm).
 - Spectral Width (F1 ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).
 - Number of Increments (F1): 256 to 512.
 - Number of Scans (NS): 4 to 16 per increment.
 - Relaxation Delay (D1): 1.5-2.0 seconds.
 - ¹JCH Coupling Constant: Optimized for ~145 Hz.



Protocol for 2D ¹H-¹³C HMBC

This experiment identifies long-range (2- and 3-bond) couplings.

- Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker systems).
- · Key Parameters:
 - Spectral Widths (F1, F2): Set similarly to HSQC, but the ¹³C dimension (F1) may need to be wider to include all carbons.
 - Number of Increments (F1): 256 to 512.
 - Number of Scans (NS): 8 to 32 per increment.
 - Relaxation Delay (D1): 1.5-2.0 seconds.
 - Long-Range Coupling (nJCH): Optimized for an average of 8 Hz. This value can be adjusted to enhance either two-bond or three-bond correlations.

Applications in Drug Development

- Metabolic Flux Analysis: Tracing the flow of ¹³C and deuterium from glucose into downstream metabolites can reveal how a drug candidate alters cellular metabolism. This is particularly relevant in oncology, where cancer cells exhibit altered glucose metabolism (the Warburg effect).[3][17]
- Target Engagement & Mechanism of Action: By monitoring the metabolic profile of cells or tissues treated with a drug, researchers can gain insights into its mechanism of action. For example, a drug inhibiting an enzyme in the glycolytic pathway would cause a buildup of upstream labeled metabolites.[1]
- In Vivo Pharmacodynamics: Labeled glucose can be used in preclinical models to assess a drug's effect on glucose metabolism in a whole organism, providing crucial pharmacodynamic information.[1]



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